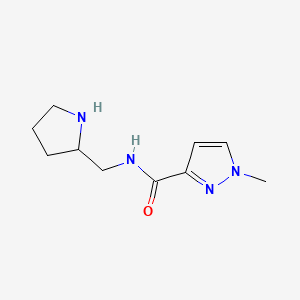![molecular formula C11H17N3O B6628424 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the brain, heart, and platelets. P2Y1 receptor activation is involved in many physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the binding of its endogenous ligands, such as ADP. This results in the inhibition of downstream signaling pathways, which leads to the suppression of physiological processes that are mediated by P2Y1 receptor activation.
Biochemical and Physiological Effects
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects. For example, it inhibits ADP-induced platelet aggregation and thrombus formation. It also inhibits vasoconstriction in the brain and peripheral tissues. In addition, it modulates neurotransmitter release and synaptic plasticity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in lab experiments is its high selectivity for the P2Y1 receptor. This allows for more specific investigations of the role of this receptor in different physiological processes. However, one limitation is that 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol may have off-target effects on other receptors or enzymes. Therefore, it is important to use appropriate controls and to interpret the results carefully.
Orientations Futures
There are several future directions for the use of 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in scientific research. For example, it could be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation and pain. It could also be used to study the effects of P2Y1 receptor activation in different disease models, such as stroke and Alzheimer's disease. Furthermore, 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol could be used as a tool to develop new drugs that target the P2Y1 receptor for therapeutic applications.
Méthodes De Synthèse
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-chloropyrimidine with sodium hydride to form 2-methylpyrimidin-4-yl sodium salt. The second step involves the reaction of this salt with 1-chloro-3-(chloromethyl)cyclopentane in the presence of potassium carbonate to form 3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol. The product can be purified using column chromatography.
Applications De Recherche Scientifique
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological processes. For example, 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used to study the effects of P2Y1 receptor activation on platelet aggregation and thrombus formation. It has also been used to investigate the role of P2Y1 receptors in neurotransmitter release and synaptic plasticity in the brain.
Propriétés
IUPAC Name |
3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-12-5-4-11(14-8)13-7-9-2-3-10(15)6-9/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHQRYAULBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)


![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)

